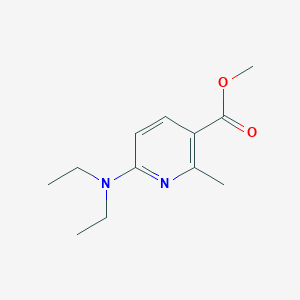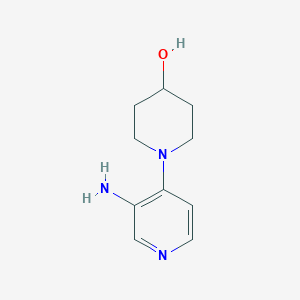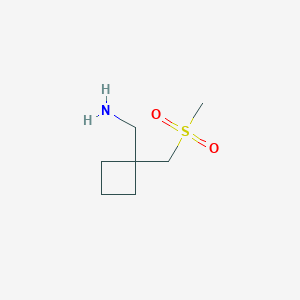
(1-((Methylsulfonyl)methyl)cyclobutyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((Methylsulfonyl)methyl)cyclobutyl)methanamine: is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique chemical structure, which includes a cyclobutyl ring substituted with a methanesulfonylmethyl group and a methanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine typically involves the reaction of cyclobutylmethanamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted cyclobutylmethanamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to undergo various chemical modifications makes it a valuable tool for bioconjugation and labeling studies.
Medicine: The compound’s potential therapeutic properties are being explored in drug discovery and development. It may serve as a lead compound for the design of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
- (1-(Methanesulfonyl)cyclobutyl)methanamine
- (1-(Methylsulfonyl)cyclopropyl)methanamine
- (1-(Methanesulfonyl)cyclopentyl)methanamine
Comparison: Compared to its analogs, (1-((Methylsulfonyl)methyl)cyclobutyl)methanamine offers a unique combination of reactivity and stability. The cyclobutyl ring provides a balance between steric hindrance and flexibility, making it a versatile scaffold for various applications. Its methanesulfonyl group enhances its reactivity, allowing for diverse chemical modifications.
Propiedades
Fórmula molecular |
C7H15NO2S |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
[1-(methylsulfonylmethyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)6-7(5-8)3-2-4-7/h2-6,8H2,1H3 |
Clave InChI |
QDZUWUUVMDRQAZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1(CCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-(4-Fluorophenyl)-2-oxo-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B13001852.png)
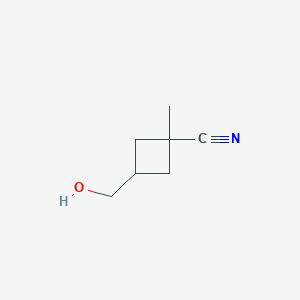
![1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13001859.png)
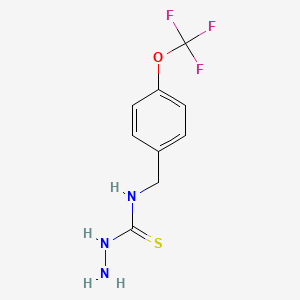
![(R)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B13001867.png)
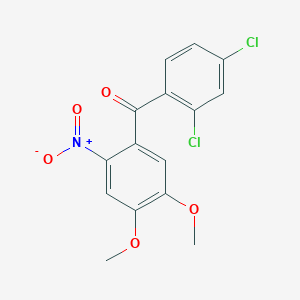

![N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13001878.png)


![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B13001901.png)
